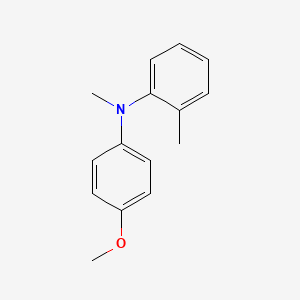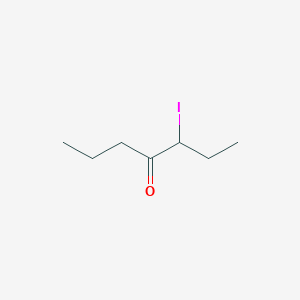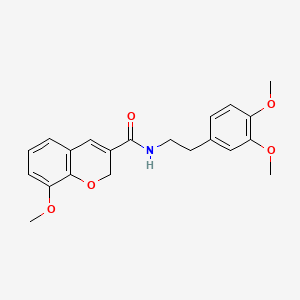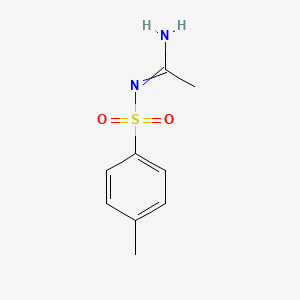
N'-(4-methylphenyl)sulfonylethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-methylphenyl)sulfonylethanimidamide is an organic compound with the molecular formula C9H12N2O2S. It is a member of the sulfonyl amidine family, which is known for its significant role in medicinal chemistry and as synthetic intermediates for various drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-(4-methylphenyl)sulfonylethanimidamide can be synthesized through several methods. One common approach involves the direct reaction of sulfonyl azides with amines under transition metal- and catalyst-free conditions. This green synthesis method proceeds via in situ aerobic oxidation of amines under reflux conditions . Other methods include:
- Condensation of amides with sulfonylamides .
- Cu-catalyzed three-component coupling reactions of sulfonyl azides, alkynes, and secondary amines .
- Pd-catalyzed carbonylation/coupling of sulfonylazides and substituted amides .
- Cross-coupling reaction of sulfonyl azides with tertiary amines .
Industrial Production Methods
Industrial production methods for N’-(4-methylphenyl)sulfonylethanimidamide typically involve large-scale synthesis using the aforementioned methods, with a focus on optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-methylphenyl)sulfonylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the sulfonyl group is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines or other functional groups.
Wissenschaftliche Forschungsanwendungen
N’-(4-methylphenyl)sulfonylethanimidamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N’-(4-methylphenyl)sulfonylethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis[(2-methylphenyl)sulfonyl]ethylenediamine .
- N,N’-propanediyl-bis-benzenesulfonamide .
- 4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide .
Uniqueness
N’-(4-methylphenyl)sulfonylethanimidamide is unique due to its specific structural features and the presence of the sulfonyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
87185-90-8 |
|---|---|
Molekularformel |
C9H12N2O2S |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
N'-(4-methylphenyl)sulfonylethanimidamide |
InChI |
InChI=1S/C9H12N2O2S/c1-7-3-5-9(6-4-7)14(12,13)11-8(2)10/h3-6H,1-2H3,(H2,10,11) |
InChI-Schlüssel |
AATHMSXPRMZWAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



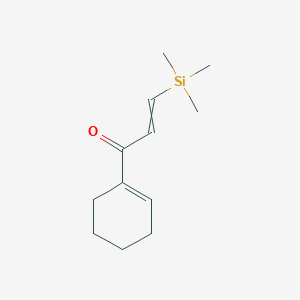
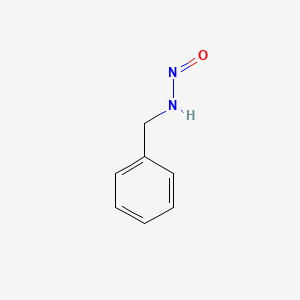
![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)
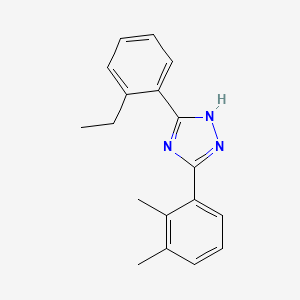
![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
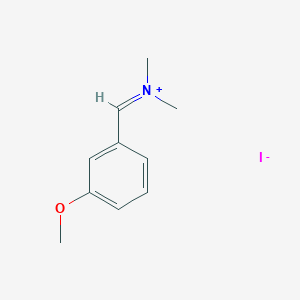
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
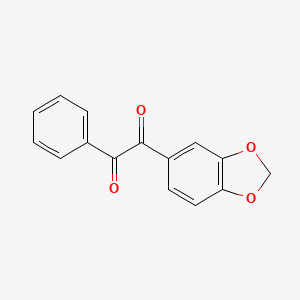
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
